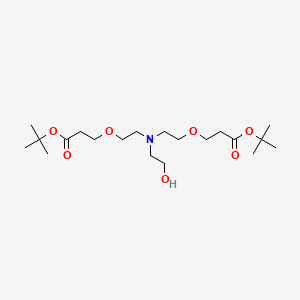![molecular formula C26H23FN8O B608067 N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)
N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
概要
説明
IITZ-01 is a novel, potent lysosomotropic autophagy inhibitor. It has shown significant single-agent antitumor efficacy, particularly in triple-negative breast cancer, both in vitro and in vivo . Autophagy is a cellular process that recycles damaged organelles and long-lived proteins by delivering them to lysosomes for degradation. In cancer cells, autophagy plays a crucial role in survival, proliferation, and resistance to metabolic and chemotherapeutic stress .
科学的研究の応用
IITZ-01 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study autophagy inhibition and its effects on cellular processes.
Biology: IITZ-01 is used to investigate the role of autophagy in various biological processes and diseases.
作用機序
IITZ-01 exerts its effects by specifically accumulating in lysosomes, leading to their deacidification and dysfunction . This results in the inhibition of autophagosome degradation, causing an accumulation of autophagosomes and ultimately inhibiting autophagy . Additionally, IITZ-01 triggers apoptosis through the mitochondria-mediated pathway by abolishing mitochondrial membrane potential . The molecular targets and pathways involved include lysosomal enzymes and mitochondrial proteins .
将来の方向性
生化学分析
Biochemical Properties
IITZ-01 exhibits potent lysosomotropic properties with autophagy inhibitory action . It enhances autophagosome accumulation but inhibits autophagosomal degradation by impairing lysosomal function . This results in the inhibition of autophagy, a homeostatic process that recycles damaged organelles and long-lived proteins by delivering them in double-membrane vesicles to lysosomes for degradation .
Cellular Effects
IITZ-01 has been found to have a significant impact on various types of cells and cellular processes. It induces mitochondrial damage in BMDM cells, resulting in an increase in intracellular mROS . This can activate the NLRP3 inflammasome . Furthermore, IITZ-01 also abolishes mitochondrial membrane potential and triggers apoptosis through the mitochondria-mediated pathway .
Molecular Mechanism
The molecular mechanism of IITZ-01 involves its specific accumulation in lysosomes, leading to their deacidification and the inhibition of maturation of lysosomal enzymes . This results in lysosomal dysfunction and the inhibition of autophagy . Furthermore, IITZ-01 is a specific agonist of the NLRP3 inflammasome . Its activation of the NLRP3 inflammasome is dependent on mitochondrial damage and mROS accumulation .
Temporal Effects in Laboratory Settings
Treatment with IITZ-01 results in the vacuolated appearance of cells due to its specific accumulation in lysosomes . Over time, this leads to the inhibition of autophagy
Metabolic Pathways
Its role as an autophagy inhibitor suggests that it may interact with enzymes and cofactors involved in this process .
Transport and Distribution
IITZ-01 is a lysosomotropic molecule, meaning it specifically accumulates in lysosomes . This suggests that it may interact with transporters or binding proteins that direct it to this subcellular location.
Subcellular Localization
As a lysosomotropic molecule, IITZ-01 is localized in lysosomes . Its accumulation in these organelles leads to their deacidification and dysfunction, ultimately resulting in the inhibition of autophagy .
準備方法
The synthesis of IITZ-01 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods would likely involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
IITZ-01 undergoes several types of chemical reactions, including:
Oxidation: IITZ-01 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: IITZ-01 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
IITZ-01 is compared with other autophagy inhibitors such as chloroquine and IITZ-02. While chloroquine is a known autophagy inhibitor, it has not achieved complete autophagy inhibition in vivo . IITZ-01, on the other hand, has shown more than 10-fold potent autophagy inhibition and 12- to 20-fold better cytotoxic action than chloroquine . IITZ-02 is another similar compound, but IITZ-01 has exhibited superior anticancer efficacy in vivo .
Similar Compounds
- Chloroquine
- IITZ-02
Overall, IITZ-01 stands out due to its potent autophagy inhibition and significant anticancer activity, making it a promising candidate for further preclinical development as a potential anticancer therapeutic .
特性
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)


